molecular formula C14H18FNO2 B2807789 Tert-butyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 2248284-84-4

Tert-butyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B2807789
CAS No.: 2248284-84-4
M. Wt: 251.301
InChI Key: NNZCVCUJQPMFOY-UHFFFAOYSA-N
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Description

Tetrahydroquinolines are a class of organic compounds, derived from quinoline, that are often used in the synthesis of pharmaceuticals . They are characterized by a fully saturated four-membered ring fused to a benzene ring .


Synthesis Analysis

Tetrahydroquinolines can be synthesized through various methods, including reduction or oxidation followed by cyclization, S_NAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes . A specific synthesis method would depend on the desired substitution pattern on the tetrahydroquinoline ring .


Molecular Structure Analysis

The molecular structure of tetrahydroquinolines is characterized by a fully saturated four-membered ring fused to a benzene ring . The exact structure, including the positions of substituents, would depend on the specific compound .


Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, depending on the substituents present on the ring. These can include further functionalization of the ring, oxidation or reduction reactions, and various coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific tetrahydroquinoline would depend on its exact structure. For example, tert-butyl 4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate has a molecular weight of 266.32 and is an oil at room temperature .

Mechanism of Action

The mechanism of action of a specific tetrahydroquinoline would depend on its structure and the biological target it interacts with. Tetrahydroquinolines are found in many bioactive compounds and pharmaceuticals, where they can exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with a specific tetrahydroquinoline would depend on its exact structure. For example, tert-butyl 4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate is associated with hazard statements H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

The future directions in the field of tetrahydroquinoline research could involve the development of new synthetic methods, the discovery of new bioactive tetrahydroquinoline derivatives, and further studies into the biological activity and mechanism of action of these compounds .

Properties

IUPAC Name

tert-butyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZCVCUJQPMFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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